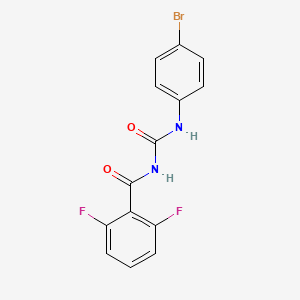
Dodecyl 2-(dimethylamino)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl 2-(dimethylamino)propanoate hydrochloride is a novel excipient used in topical formulations to enhance the permeation of drugs through the skin. It is particularly known for its ability to improve the flux of minoxidil in human skin, making it a valuable component in treatments for conditions like androgenetic alopecia .
Preparation Methods
The synthesis of dodecyl-2-N,N-dimethylaminopropionate hydrochloride involves the esterification of dodecyl alcohol with N,N-dimethylalanine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include the use of a catalyst and controlled temperature to ensure high yield and purity . Industrial production methods may involve large-scale esterification processes with continuous monitoring and quality control to maintain consistency and efficacy.
Chemical Reactions Analysis
Dodecyl 2-(dimethylamino)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it back to its alcohol or amine forms.
Scientific Research Applications
Dodecyl 2-(dimethylamino)propanoate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: In biomedical research, it serves as a surfactant to enhance the solubility and effectiveness of drugs.
Mechanism of Action
The mechanism of action of dodecyl-2-N,N-dimethylaminopropionate hydrochloride involves temporarily altering the permeation dynamics of the lipid bilayer in the skin. By acting on the polar region of the lipid bilayer, it loosens the structure, allowing for increased drug penetration. This mechanism is particularly effective in enhancing the flux of minoxidil through the stratum corneum, leading to better clinical outcomes .
Comparison with Similar Compounds
Dodecyl 2-(dimethylamino)propanoate hydrochloride is unique in its ability to enhance drug permeation through the skin. Similar compounds include:
Dodecyl N,N-dimethyl-L-alaninate hydrochloride: Another ester of dodecyl alcohol and N,N-dimethylalanine, but with different permeation properties.
L-Alanine, N,N-dimethyl-, dodecyl ester, hydrochloride: A similar compound with comparable applications in drug delivery. The uniqueness of dodecyl-2-N,N-dimethylaminopropionate hydrochloride lies in its specific interaction with the lipid bilayer, making it more effective in enhancing drug flux compared to its counterparts.
Properties
CAS No. |
365515-65-7 |
|---|---|
Molecular Formula |
C17H36ClNO2 |
Molecular Weight |
321.9 |
IUPAC Name |
dodecyl (2S)-2-(dimethylamino)propanoate;hydrochloride |
InChI |
InChI=1S/C17H35NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18(3)4;/h16H,5-15H2,1-4H3;1H/t16-;/m0./s1 |
InChI Key |
IPWWTXFQEUNUNX-NTISSMGPSA-N |
SMILES |
CCCCCCCCCCCCOC(=O)C(C)N(C)C.Cl |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)[C@H](C)N(C)C.Cl |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(C)N(C)C.Cl |
Key on ui other cas no. |
365515-65-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(4-chlorophenyl)-2-oxoethyl 2-{[3-(2,6-dichlorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B1655368.png)
![N-[1-(2-methylanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide](/img/structure/B1655370.png)
![N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide](/img/structure/B1655371.png)


![Piperazine, 1-[(2-ethoxyphenyl)methyl]-4-(2-fluorophenyl)-](/img/structure/B1655374.png)

![2,4-Dichloro-1-[(2,4-dichlorophenoxy)methoxy]benzene](/img/structure/B1655378.png)


